molecular formula C21H19N3O4S B2628910 N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021227-45-1

N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Katalognummer B2628910
CAS-Nummer: 1021227-45-1
Molekulargewicht: 409.46
InChI-Schlüssel: GBIHYXUSPMIYNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide” is a chemical compound that has been studied for its potential applications in various fields . It has been characterized by IR, 1H-NMR and 13C-NMR spectral techniques .


Synthesis Analysis

The synthesis of this compound involves several steps and requires careful optimization of molecular geometry and electronic structure . The synthesis process has been performed using various software packages such as GAUSSIAN 03 . The compound has been synthesized in the presence of C4H10BF3O .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as FT-IR and NMR spectroscopy . The optimization of molecular geometry and electronic structure was performed using DFT/B3LYP (Becke three-parameter Lee–Yang–Parr) exchange–correlation functional combined with the 6-31G (d,p) basis set .


Chemical Reactions Analysis

The compound has been involved in several chemical reactions, as evidenced by the various analogues synthesized . The compound demonstrated the highest JNK3 inhibition (IC 50 = 9.7 nM), as well as neuroprotective effects against Aβ-induced neuronal cell death .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a yield of 96% . It has been characterized by FT-IR and NMR spectroscopy, which provided information about its physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

The synthesis of N-substituted sulfonamides bearing the benzodioxane moiety was investigated for their antibacterial potential . The compound was synthesized by reacting N-(2,3-dihydrobenzo[b][1,4]dioxin-6-amine) with 4-acetamidobenzene-1-sulfonyl chloride. The resulting N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-acetamidobenzenesulfonamide was further modified to yield N-substituted-N-(2,3-dihydro-[1,4]-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains.

Enzyme Inhibition

The studied compounds were found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests their potential use in enzyme-targeted therapies.

Anti-Inflammatory and Analgesic Activity

While not directly studied for this compound, the presence of the thiazolidinone ring (similar to the thiazole ring) has been associated with greater anti-inflammatory and analgesic activity . Further exploration in this direction could be valuable.

Wirkmechanismus

The compound has been studied for its potential as a JNK3 inhibitor . JNK3 is a member of the MAPK family, which regulates the biological processes of apoptosis . The compound has also been studied for its potential as an inhibitor of DprE1, a protein in Mycobacterium tuberculosis .

Zukünftige Richtungen

The compound has shown potential in various applications, including as a JNK3 inhibitor and as an inhibitor of DprE1 . Future research could focus on further optimizing its synthesis and studying its mechanism of action in more detail. Additionally, its potential applications in treating diseases such as Alzheimer’s disease and tuberculosis could be explored further .

Eigenschaften

IUPAC Name

N-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c25-19(22-15-6-8-17-18(12-15)28-11-10-27-17)9-7-16-13-29-21(23-16)24-20(26)14-4-2-1-3-5-14/h1-6,8,12-13H,7,9-11H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIHYXUSPMIYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.